Cas no 2138049-95-1 (2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid)

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid is a fluorinated cyclohexene derivative with a carboxylic acid functional group, offering unique reactivity and structural features. The presence of difluoromethyl and hydroxyl groups enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, where selective fluorination is often critical for bioactivity and metabolic stability. The cyclohexene ring with a methyl substituent provides a chiral center, making it valuable for stereoselective reactions. Its bifunctional nature (acid and alcohol) allows for versatile derivatization, enabling applications in fine chemical and material science research. The compound’s stability and solubility profile further support its utility in synthetic workflows.
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid structure
2138049-95-1 structure
Product name:2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
CAS No:2138049-95-1
MF:C9H12F2O3
MW:206.186590194702
CID:6268695
PubChem ID:165833920

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
    • 2138049-95-1
    • EN300-1155826
    • 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
    • Inchi: 1S/C9H12F2O3/c1-6-2-4-8(14,5-3-6)9(10,11)7(12)13/h2,4,6,14H,3,5H2,1H3,(H,12,13)
    • InChI Key: XVFPFAFDOYVKGA-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1(C=CC(C)CC1)O)F

Computed Properties

  • Exact Mass: 206.07545056g/mol
  • Monoisotopic Mass: 206.07545056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 1.9

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155826-5.0g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
5g
$4641.0 2023-06-09
Enamine
EN300-1155826-2.5g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
2.5g
$3136.0 2023-06-09
Enamine
EN300-1155826-0.05g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
0.05g
$1344.0 2023-06-09
Enamine
EN300-1155826-0.5g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
0.5g
$1536.0 2023-06-09
Enamine
EN300-1155826-10.0g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
10g
$6882.0 2023-06-09
Enamine
EN300-1155826-0.1g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
0.1g
$1408.0 2023-06-09
Enamine
EN300-1155826-1.0g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
1g
$1599.0 2023-06-09
Enamine
EN300-1155826-0.25g
2,2-difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid
2138049-95-1
0.25g
$1472.0 2023-06-09

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid Related Literature

Additional information on 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid

Introduction to 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic Acid (CAS No. 2138049-95-1)

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid is a fluorinated compound with a complex cyclic structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2138049-95-1, exhibits a distinctive combination of fluorine and hydroxyl functional groups, which contribute to its versatile reactivity and potential biological activity. The presence of a cyclohexene ring further enhances its structural complexity, making it an intriguing candidate for further exploration in drug discovery and synthetic chemistry.

The fluorine atoms in this molecule play a crucial role in modulating its pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. In 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid, the two fluorine atoms are positioned at the alpha-carbon of the acetic acid moiety, which can influence the compound's acidity and reactivity. This structural feature makes it a valuable intermediate for synthesizing more complex molecules with enhanced pharmacological properties.

The hydroxy group attached to the cyclohexene ring introduces polarity and hydrogen bonding capabilities, which can be critical for interactions with biological targets. The 4-methylcyclohex-2-en structure provides steric hindrance and conformational flexibility, allowing the molecule to adapt to various binding sites within biological systems. These structural attributes make 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid a promising candidate for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that fluorinated acetic acids can exhibit potent effects on various biological pathways, including enzyme inhibition and receptor binding. The unique combination of functional groups in CAS No. 2138049-95-1 suggests potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.

In the realm of drug discovery, the synthesis of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid has been optimized using modern synthetic techniques such as asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions. These methods allow for the precise introduction of fluorine and hydroxyl groups while maintaining high yields and purity. The development of efficient synthetic routes is essential for scaling up production and conducting further preclinical studies.

One of the most exciting aspects of this compound is its potential as a building block for more complex drug candidates. Researchers are exploring its utility in generating derivatives with enhanced bioavailability and targeted action. For instance, modifications at the cyclohexene ring could lead to compounds with improved solubility or better penetration across biological membranes. Such discoveries could pave the way for new therapeutic strategies against challenging diseases.

The role of fluorinated intermediates in medicinal chemistry cannot be overstated. They often serve as key components in designing molecules that interact selectively with biological targets. The structural features of CAS No. 2138049-95-1, including its fluorinated acetic acid backbone and cyclohexenone moiety, make it an ideal candidate for such applications. By leveraging cutting-edge synthetic methodologies and computational tools, scientists are uncovering new possibilities for this remarkable compound.

As research progresses, the applications of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohex-2-en-1-yl)acetic acid are expected to expand into other areas beyond traditional drug development. Its unique chemical properties make it suitable for use in material science, agrochemicals, and specialty chemicals. The ability to fine-tune its structure allows chemists to tailor its properties for specific industrial needs.

In conclusion, CAS No. 2138049-95-1 represents a fascinating compound with significant potential in pharmaceutical research. Its combination of fluorine substitution, hydroxyl functionality, and cyclohexene ring offers a rich foundation for developing innovative therapeutics. With ongoing advancements in synthetic chemistry and molecular biology, the future applications of this compound are bound to be even more diverse and impactful.

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